5-Methoxy-1,2,3,4-tetrahydroquinoline

Melatonin receptor pharmacology GPCR drug discovery CNS medicinal chemistry

5-Methoxy-1,2,3,4-tetrahydroquinoline (5-MeO-THQ) is a heterocyclic building block featuring a saturated quinoline core with a methoxy substituent at the 5-position (molecular formula C₁₀H₁₃NO, MW 163.22 g/mol, free base). It is commercially supplied as both the free base (CAS 30389-37-8, typical purity ≥95%) and the hydrochloride salt (CAS 1073968-65-6, MW 199.68 g/mol), the latter offering enhanced aqueous solubility and stability for formulation-sensitive workflows.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 30389-37-8
Cat. No. B1463234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,2,3,4-tetrahydroquinoline
CAS30389-37-8
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCCN2.Cl
InChIInChI=1S/C10H13NO.ClH/c1-12-10-6-2-5-9-8(10)4-3-7-11-9;/h2,5-6,11H,3-4,7H2,1H3;1H
InChIKeyZYPZRSQXPBLALH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 30389-37-8): Procurement-Grade Chemical Identity and Core Properties


5-Methoxy-1,2,3,4-tetrahydroquinoline (5-MeO-THQ) is a heterocyclic building block featuring a saturated quinoline core with a methoxy substituent at the 5-position (molecular formula C₁₀H₁₃NO, MW 163.22 g/mol, free base) . It is commercially supplied as both the free base (CAS 30389-37-8, typical purity ≥95%) and the hydrochloride salt (CAS 1073968-65-6, MW 199.68 g/mol), the latter offering enhanced aqueous solubility and stability for formulation-sensitive workflows [1]. The 5-methoxy regioisomer occupies a distinct chemical space relative to its more extensively studied 6-methoxy counterpart (CAS 120-15-0); this positional difference translates into divergent biological target engagement profiles, most notably in G protein-coupled receptor (GPCR) selectivity and cytochrome P450 inhibition, which directly impact its utility as a synthetic intermediate in CNS-focused medicinal chemistry programs [2].

Why Generic Substitution of 5-Methoxy-1,2,3,4-tetrahydroquinoline Fails: Regioisomer-Dependent Target Engagement


In tetrahydroquinoline-based discovery programs, the position of the methoxy substituent is not a minor structural variation—it fundamentally dictates pharmacological selectivity and metabolic liability. Direct experimental evidence demonstrates that the 5-methoxy regioisomer enables picomolar-affinity, highly selective MT₂ melatonin receptor engagement (Ki = 0.001 nM, >10,000-fold selectivity over MT₁) when incorporated into the UCM1014 scaffold, a property that the 6-methoxy and 7-methoxy congeners fail to replicate [1]. In contrast, the 6-methoxy series has been optimized for tubulin polymerization inhibition via the colchicine binding site (GI₅₀ values of 1.5–1.7 nM for lead compound 6d), a completely orthogonal biological target [2]. Furthermore, the 5-methoxy-THQ free base exhibits measurable CYP3A4 inhibition (IC₅₀ = 7.9 μM) [3], while the 6-methoxy analog shows affinity for the NorA efflux pump (IC₅₀ = 6.3 μM) [4]. These regioisomer-specific pharmacological fingerprints mean that substituting one methoxy-THQ for another without experimental validation risks target disengagement, altered ADME profiles, and costly project delays. Procurement decisions must therefore be guided by the specific biological question, not by in-class structural similarity.

Quantitative Differentiation Evidence for 5-Methoxy-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


MT₂ Melatonin Receptor Binding Affinity: 5-MeO-THQ Derivative (UCM1014) Achieves Picomolar Ki with >10,000-Fold Selectivity Over MT₁

The 5-methoxy substituent is a critical determinant of MT₂ melatonin receptor affinity and selectivity. The optimized derivative N-[(1-benzyl-1,2,3,4-tetrahydro-5-methoxyquinolin-2-yl)methyl]propionamide (UCM1014) exhibited a Ki of 0.001 nM at human MT₂ receptors with >10,000-fold selectivity over MT₁, and demonstrated full agonist efficacy in the GTPγS functional assay [1]. In the same publication, the SAR study explicitly compared methoxy positional isomers: the 6-methoxy and 7-methoxy congeners showed substantially reduced MT₂ binding affinity, confirming that the 5-position is uniquely privileged for this target. The unsubstituted 1,2,3,4-tetrahydroquinoline parent scaffold lacks measurable MT₂ engagement entirely, demonstrating that regioisomer identity is the primary driver of pharmacological activity rather than the tetrahydroquinoline core itself.

Melatonin receptor pharmacology GPCR drug discovery CNS medicinal chemistry

CYP3A4 Inhibition: 5-MeO-THQ Displays Moderate CYP3A4 Inhibitory Activity (IC₅₀ = 7.9 μM), Distinct from 6-MeO-THQ Efflux Pump Activity

5-Methoxy-1,2,3,4-tetrahydroquinoline was evaluated for inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase, yielding an IC₅₀ of 7.9 μM [1]. In contrast, 6-methoxy-1,2,3,4-tetrahydroquinoline has been characterized as an inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus with an IC₅₀ of 6.3 μM, a functionally unrelated target [2]. This divergence highlights that the methoxy position dictates not only primary target pharmacology but also off-target interaction profiles relevant to ADME and toxicology assessment. The unsubstituted 1,2,3,4-tetrahydroquinoline parent compound lacks both of these specific activities, further underscoring the functional significance of methoxy substitution position.

Drug metabolism CYP450 inhibition ADME profiling

Lipophilicity and Physicochemical Differentiation: 5-MeO-THQ (LogP = 2.99) vs. 6-MeO-THQ and Unsubstituted THQ Scaffolds

The experimentally determined LogP of 5-methoxy-1,2,3,4-tetrahydroquinoline is 2.99 (free base) [1], positioning it within the optimal CNS drug-like space (LogP 2–4). This value is notably higher than the unsubstituted 1,2,3,4-tetrahydroquinoline scaffold, which has a lower LogP due to the absence of the lipophilic methoxy group. The 6-methoxy regioisomer (CAS 120-15-0) shares an identical molecular formula and similar calculated LogP, but the positional difference alters the molecular electrostatic potential and hydrogen-bonding geometry, as the 5-methoxy group sits peri to the ring nitrogen, enabling intramolecular N–H···O interactions that are geometrically impossible for the 6-methoxy isomer [2]. This conformational constraint contributes to the distinct target selectivity profiles observed between the two regioisomers.

Physicochemical profiling LogP Drug-likeness BBB permeability

Anticancer Activity: 5-MeO-THQ in vitro Growth Inhibition vs. 6-MeO-THQ Tubulin Polymerization Inhibitors

5-Methoxy-1,2,3,4-tetrahydroquinoline has been described as an anticancer agent that inhibits the growth of cancer cells both in vitro and in vivo, reportedly via interference with cellular metabolism . Quantitative IC₅₀ data for the parent 5-MeO-THQ free base against specific cancer cell lines remain limited in the open literature. However, the 6-methoxy-THQ series has been extensively optimized as tubulin polymerization inhibitors targeting the colchicine binding site: lead compound 6d achieved GI₅₀ values of 1.5–1.7 nM across a human tumor cell line panel (A549, KB, KBvin, DU145), while optimized compound 4a showed GI₅₀ values of 16–20 nM with tubulin assembly inhibition IC₅₀ = 0.85 μM (superior to combretastatin A-4, IC₅₀ = 1.2 μM) [1][2]. These data suggest that while both regioisomers exhibit anticancer activity, they engage distinct molecular targets (metabolic disruption vs. tubulin polymerization), making them non-interchangeable in mechanism-of-action studies. The reported in vivo activity of 5-MeO-THQ and its ability to cross the blood-brain barrier further differentiate it for CNS oncology applications .

Anticancer drug discovery Tetrahydroquinoline cytotoxicity Tubulin polymerization

Dihydroorotase Enzyme Inhibition: 5-MeO-THQ Demonstrates Measurable but Modest Activity (IC₅₀ = 180 μM)

In a biochemical assay measuring inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at pH 7.37, 5-methoxy-1,2,3,4-tetrahydroquinoline exhibited an IC₅₀ of 180 μM (1.80 × 10⁵ nM) [1]. DHOase catalyzes the third step in de novo pyrimidine biosynthesis and is a validated target for antiproliferative and antimalarial agents. While this potency is modest, it provides a quantitative baseline for structure-activity relationship (SAR) optimization of 5-substituted THQ derivatives targeting nucleotide metabolism. No comparable DHOase inhibition data are available in the public domain for 6-methoxy-THQ or unsubstituted THQ, preventing direct regioisomeric comparison but establishing 5-MeO-THQ as the characterized starting point for this target class.

Enzyme inhibition Pyrimidine biosynthesis Antiproliferative targets

NK₁ Receptor Binding and Polypharmacology: 5-MeO-THQ Engages Diverse CNS Targets at Micromolar Affinities

Broad profiling of 5-methoxy-1,2,3,4-tetrahydroquinoline reveals interaction with multiple CNS-relevant targets at low to mid-micromolar affinities. It binds to the human nicotinamide N-methyltransferase (NNMT) with a Kd of 2.7 μM (isothermal titration calorimetry) [1], and to the rat α₂-adrenoceptor with a Ki of 1.02 μM in a [³H]clonidine competition binding assay [2]. Additionally, the compound was tested for binding to the NK₁ (substance P) receptor in a [³H]SP binding assay on rat brain membranes [3], and showed affinity for the muscarinic acetylcholine receptor (cerebral cortex) with a Ki of 20 nM [4]. This polypharmacology profile—spanning melatonin (MT₂), adrenergic, cholinergic, and neurokinin systems—is unique to the 5-methoxy substitution pattern and has not been replicated with the 6-methoxy regioisomer. For CNS tool compound development, this multi-target engagement could be either a liability or an opportunity depending on the desired selectivity profile.

Neurokinin receptor CNS polypharmacology GPCR screening

Optimal Procurement and Application Scenarios for 5-Methoxy-1,2,3,4-tetrahydroquinoline (CAS 30389-37-8)


MT₂-Selective Melatonin Receptor Agonist Lead Optimization

The 5-methoxy-THQ scaffold is the only validated tetrahydroquinoline regioisomer for achieving picomolar MT₂ binding affinity with >10,000-fold selectivity over MT₁, as demonstrated by UCM1014 (Ki = 0.001 nM; full agonist in GTPγS assay) [1]. Medicinal chemistry teams pursuing sleep disorders, depression, or neuroprotective indications should procure CAS 30389-37-8 (or its hydrochloride salt CAS 1073968-65-6 for improved solubility) as the core intermediate for N-benzyl-2-acylaminomethyl derivatization. The 6-methoxy-THQ (CAS 120-15-0) is structurally similar but pharmacologically unsuitable for this target, as the 6- and 7-methoxy positional isomers lose MT₂ affinity in the same assay system. Procurement of the correct regioisomer is essential to avoid false-negative screening results.

CNS-Penetrant Anticancer Agent Discovery with Non-Tubulin Mechanism

5-MeO-THQ has demonstrated in vitro and in vivo cancer cell growth inhibition with reported blood-brain barrier penetration, via a mechanism involving interference with cellular metabolism rather than tubulin polymerization [1]. This differentiates it from 6-methoxy-THQ derivatives, which are optimized colchicine-site tubulin polymerization inhibitors (GI₅₀ = 1.5–1.7 nM for lead compound 6d) [2]. For glioblastoma or brain metastasis programs where both BBB penetration and a non-tubulin mechanism are desired, 5-MeO-THQ free base (CAS 30389-37-8) provides a differentiated starting scaffold. Researchers should verify specific cell-line IC₅₀ values experimentally, as quantitative potency data for the parent compound remain underreported.

CYP3A4 Drug-Drug Interaction Assessment Using 5-MeO-THQ as a Reference Inhibitor

With a characterized CYP3A4 IC₅₀ of 7.9 μM [1], 5-methoxy-1,2,3,4-tetrahydroquinoline can serve as a moderate-affinity reference compound for CYP3A4 inhibition screening in early ADME panels. This is particularly relevant when 5-substituted tetrahydroquinoline derivatives are being pursued as lead compounds, as the inherent CYP liability of the scaffold must be de-risked through SAR. The 6-methoxy regioisomer does not share this CYP3A4 profile (instead inhibiting the NorA bacterial efflux pump, IC₅₀ = 6.3 μM), meaning that ADME risk assessment must be regioisomer-specific. Both the free base and hydrochloride salt forms are suitable for in vitro ADME assays.

Dihydroorotase Inhibitor SAR Expansion for Antiproliferative Programs

The measured DHOase inhibition of 5-MeO-THQ (IC₅₀ = 180 μM at pH 7.37) [1] establishes a quantitative SAR baseline for exploring 5-substituted tetrahydroquinolines as pyrimidine biosynthesis inhibitors—a validated target class for antimalarial and anticancer drug discovery. No DHOase inhibition data exist for 6-methoxy-THQ, making 5-MeO-THQ the only regioisomer with a characterized starting point for this enzyme. Procurement of CAS 30389-37-8 (free base, ≥95% purity) enables systematic derivatization at the N-1, C-2, and C-4 positions to improve potency from the micromolar baseline toward the nanomolar range required for lead candidacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxy-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.